molecular formula C18H24FN3O2 B2723764 1-(4-fluorophenyl)-N-isopentyl-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1185174-12-2

1-(4-fluorophenyl)-N-isopentyl-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No.: B2723764
CAS No.: 1185174-12-2
M. Wt: 333.407
InChI Key: QNDLFKHVXCMHMW-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-isopentyl-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, an isopentyl group, and a propoxy group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-isopentyl-4-propoxy-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with the pyrazole intermediate.

    Attachment of the isopentyl group: This can be done through an alkylation reaction using an appropriate alkyl halide.

    Addition of the propoxy group: This step typically involves an etherification reaction where a propanol derivative is reacted with the pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-isopentyl-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-isopentyl-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.

    Flunarizine: A calcium antagonist used for the prophylaxis of migraine and other conditions.

    Various pyrazole derivatives: Compounds with similar structures but different substituents, leading to diverse biological activities.

Uniqueness

1-(4-fluorophenyl)-N-isopentyl-4-propoxy-1H-pyrazole-3-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(3-methylbutyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2/c1-4-11-24-16-12-22(15-7-5-14(19)6-8-15)21-17(16)18(23)20-10-9-13(2)3/h5-8,12-13H,4,9-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDLFKHVXCMHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NCCC(C)C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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